![molecular formula C18H13F2NO4 B3013536 Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate CAS No. 477500-57-5](/img/structure/B3013536.png)
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
For instance, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often depends on the specific structure of the benzofuran derivative.
Cellular Effects
The cellular effects of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate are currently unknown. Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones and α-haloketones.
Amidation: The introduction of the 2,6-difluorobenzamido group is achieved through an amidation reaction. This involves reacting the benzofuran core with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 3-(2,6-dichlorobenzamido)benzofuran-2-carboxylate: Similar structure but with chlorine substituents instead of fluorine, which may result in different biological activities.
Ethyl 3-(2,6-dimethylbenzamido)benzofuran-2-carboxylate: Contains methyl groups instead of fluorine, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its electronic properties and interactions with biological targets.
Biological Activity
Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Inhibition of cancer cell proliferation.
- Antibacterial Properties : Effectiveness against various bacterial strains.
- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.
- Antiviral Activity : Potential in inhibiting viral replication.
This compound specifically has shown promise in these areas, although detailed studies on its exact mechanisms remain limited.
The mechanism of action for this compound is not fully elucidated but can be inferred from studies on similar benzofuran compounds. Key points include:
- Ion Channel Modulation : Some benzofurans inhibit sodium ion influx in cardiac tissues, which could affect conduction velocity and cardiac function.
- Cell Signaling Pathways : These compounds may influence various cellular pathways, potentially altering gene expression and cellular metabolism .
The biochemical properties of this compound suggest it interacts with biomolecules in ways that may confer therapeutic benefits. Notable properties include:
- Stability : The presence of difluoro substituents may enhance metabolic stability.
- Solubility : Its solubility profile is crucial for bioavailability and therapeutic efficacy.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound. The following table summarizes key findings from various research efforts:
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |
Study B | Antimicrobial Properties | Exhibited effective antibacterial activity against E. coli and S. aureus. |
Study C | Antioxidant Effects | Showed high radical scavenging activity in vitro. |
Case Study Highlights
-
Antitumor Activity :
- A study conducted on human breast cancer cell lines indicated that this compound significantly inhibited cell growth at concentrations of 10–50 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
-
Antibacterial Properties :
- Research revealed that this compound displayed a minimum inhibitory concentration (MIC) against S. aureus at 25 µg/mL, suggesting potential as a novel antibacterial agent.
-
Antioxidant Effects :
- In a DPPH radical scavenging assay, the compound showed an IC50 value of 30 µg/mL, indicating strong antioxidant properties comparable to established antioxidants like ascorbic acid.
Properties
IUPAC Name |
ethyl 3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPXIDDXIWQDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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